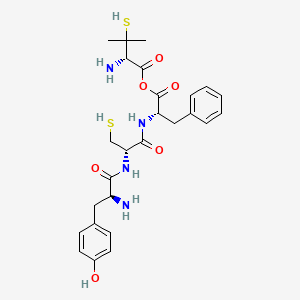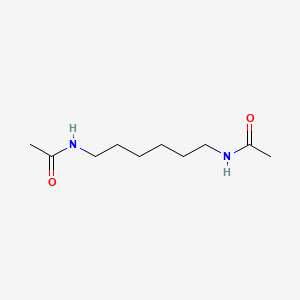
Hexametileno bisacetamida
Descripción general
Descripción
Hexamethylene bisacetamide is a chemical compound known for its ability to induce cell differentiationThe compound is characterized by its molecular formula ( C_{10}H_{20}N_{2}O_{2} ) and a molecular weight of 200.3 g/mol .
Aplicaciones Científicas De Investigación
Hexamethylene bisacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: The compound is known for its ability to induce cell differentiation, making it valuable in developmental biology studies.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
Hexamethylene bisacetamide exerts its effects by inhibiting the activation of nuclear factor kappa B (NF-kappaB) and the Akt and ERK/MAPK signaling pathways. This inhibition leads to the sensitization of cells to apoptosis and the induction of cell differentiation. The compound also interacts with positive transcription elongation factor b (P-TEFb), releasing it from its inactive complex with hexamethylene bisacetamide-inducible protein 1 (HEXIM1) and 7SK small nuclear RNA, thereby promoting transcription elongation .
Similar Compounds:
Dimethyl sulfoxide (DMSO): Like hexamethylene bisacetamide, DMSO is known for its ability to induce cell differentiation.
Suberoylanilide hydroxamic acid (SAHA): This compound is a potent inhibitor of histone deacetylases and has been used to induce differentiation in cancer cells.
Uniqueness: Hexamethylene bisacetamide is unique in its dual ability to induce cell differentiation and inhibit key signaling pathways involved in cell survival and proliferation. This dual action makes it a valuable compound in cancer research and therapy .
Análisis Bioquímico
Biochemical Properties
Hexamethylene Bisacetamide inhibits the activation of NF-kappaB function, Akt, and ERK/MAPK cascade . It sensitizes cells to apoptosis in vitro and induces cells to differentiate into normal or benign cells in vivo . It is an antitumor and hematinic agent that is orally active .
Cellular Effects
Hexamethylene Bisacetamide has been shown to have significant effects on various types of cells and cellular processes. It inhibits the activation of several NFκB target genes in both lung and breast cancer cell lines . Consistent with its ability to inhibit NFκB function, Hexamethylene Bisacetamide can also sensitize cells to apoptosis . It mediates inhibition of the Akt and ERK/MAPK cascade, both of which are critical for cell survival and proliferation and are well-known regulators of NFκB activation .
Molecular Mechanism
Hexamethylene Bisacetamide exerts its effects at the molecular level through several mechanisms. It inhibits the activation of the Akt and ERK/MAPK cascade, both of which are critical for cell survival and proliferation . It can decrease the kinase activity of the IKK complex leading to defective phosphorylation of IκBα and Ser536 of p65 . This gives mechanistic insight into the mechanism of action of Hexamethylene Bisacetamide .
Temporal Effects in Laboratory Settings
The effects of Hexamethylene Bisacetamide over time in laboratory settings have been observed. For instance, it has been shown that despite the continuous presence of Hexamethylene Bisacetamide, the released P-TEFb reassembles rapidly with 7SK snRNA and HEXIM1 .
Dosage Effects in Animal Models
In animal models, Hexamethylene Bisacetamide has shown anticancer effects in vivo in mouse models of Myc-driven B-cell lymphoma
Metabolic Pathways
Hexamethylene Bisacetamide is involved in several metabolic pathways. It mediates inhibition of the Akt and ERK/MAPK cascade, both of which are critical for cell survival and proliferation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexamethylene bisacetamide can be synthesized through the reaction of hexamethylene diamine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the bisacetamide product .
Industrial Production Methods: In industrial settings, the synthesis of hexamethylene bisacetamide may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through recrystallization or distillation techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: Hexamethylene bisacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert hexamethylene bisacetamide into hexamethylene diamine.
Substitution: The amide groups in hexamethylene bisacetamide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: Hexamethylene diamine and acetic acid.
Reduction: Hexamethylene diamine.
Substitution: Various substituted amides depending on the nucleophile used.
Propiedades
IUPAC Name |
N-(6-acetamidohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(13)11-7-5-3-4-6-8-12-10(2)14/h3-8H2,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQSTAOJRULKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041044 | |
| Record name | N,N'-Hexamethylenebisacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Carbonate buffer > 50 (mg/mL), 0.1 N NaOH > 50 (mg/mL), 0.1 N HCL > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol > 50 (mg/mL), Methanol > 50 (mg/mL) | |
| Record name | HMBA | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95580%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS RN |
3073-59-4 | |
| Record name | Hexamethylene bisacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethylene bisacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | hmba | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Hexamethylenebisacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAMETHYLENE BISACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA133J59VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexamethylene bisacetamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





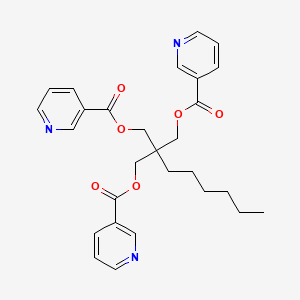
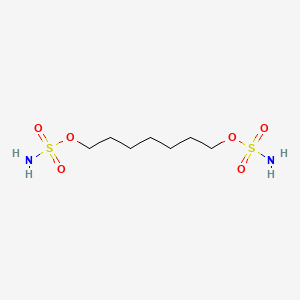
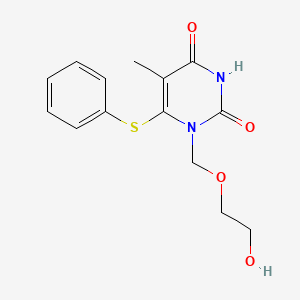

![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)
![3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide](/img/structure/B1673072.png)



